molecular formula C17H16N2O B8331998 10-Phenyl-2,3,4,10-tetrahydropyrimido[1,2-a]indol-10-ol

10-Phenyl-2,3,4,10-tetrahydropyrimido[1,2-a]indol-10-ol

Cat. No.: B8331998
M. Wt: 264.32 g/mol
InChI Key: VLPLDRBPRYEVPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

10-Phenyl-2,3,4,10-tetrahydropyrimido[1,2-a]indol-10-ol is a useful research compound. Its molecular formula is C17H16N2O and its molecular weight is 264.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C17H16N2O

Molecular Weight

264.32 g/mol

IUPAC Name

10-phenyl-3,4-dihydro-2H-pyrimido[1,2-a]indol-10-ol

InChI

InChI=1S/C17H16N2O/c20-17(13-7-2-1-3-8-13)14-9-4-5-10-15(14)19-12-6-11-18-16(17)19/h1-5,7-10,20H,6,11-12H2

InChI Key

VLPLDRBPRYEVPT-UHFFFAOYSA-N

Canonical SMILES

C1CN=C2C(C3=CC=CC=C3N2C1)(C4=CC=CC=C4)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Cyclisation of 2-(3-chloropropylamino)-3-phenyl-3H-indol-3-ol with sodium methoxide by a process analogous to that described in Example 3 gives 2,3,4,10-tetrahydro-10-phenylpyrimido[1,2-a]indol-10-ol.
Name
2-(3-chloropropylamino)-3-phenyl-3H-indol-3-ol
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

2-Amino-3-phenyl-3H-indol-3-ol (2.24 g) was heated under reflux with isopropanol (20 ml) and 1,3-dibromopropane (2.0 g) for 20 hours. The reaction mixture was evaporated to 10 ml and diluted with a little ether. The title compound was obtained as its hydrobromide salt 0.73 g., m.p. 260°-262°C (decomp.) and could be recrystallized from methanol, ethanol or isopropanol with or without the addition of ethyl acetate or ether.
Name
2-Amino-3-phenyl-3H-indol-3-ol
Quantity
2.24 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.